2-Methyl-1,3-dioxolane-2-carbaldehyde
CAS No.: 39050-39-0
Cat. No.: VC14405283
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39050-39-0 |
---|---|
Molecular Formula | C5H8O3 |
Molecular Weight | 116.11 g/mol |
IUPAC Name | 2-methyl-1,3-dioxolane-2-carbaldehyde |
Standard InChI | InChI=1S/C5H8O3/c1-5(4-6)7-2-3-8-5/h4H,2-3H2,1H3 |
Standard InChI Key | FNWDXNIGYWJYHW-UHFFFAOYSA-N |
Canonical SMILES | CC1(OCCO1)C=O |
Introduction
Structural and Molecular Characteristics
2-Methyl-1,3-dioxolane-2-carbaldehyde possesses the molecular formula C₅H₈O₃ and a molecular weight of 116.12 g/mol. The dioxolane ring adopts a puckered conformation, with the methyl group and aldehyde moiety occupying equatorial positions to minimize steric strain. Spectroscopic analyses, including NMR and IR, confirm the presence of characteristic signals: the aldehyde proton resonates near δ 9.8 ppm in -NMR, while the carbonyl stretch appears at approximately 1720 cm⁻¹ in IR .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 39050-39-0 |
Molecular Formula | C₅H₈O₃ |
Molecular Weight | 116.12 g/mol |
Boiling Point | Not reported |
Density | ~1.12 g/cm³ (estimated) |
Solubility | Miscible with polar solvents |
Synthesis and Reaction Pathways
The synthesis of 2-methyl-1,3-dioxolane-2-carbaldehyde primarily follows a two-step oxidation protocol.
Precursor Preparation
The starting material, (2-methyl-1,3-dioxolan-2-yl)methanol (CAS 10004-17-8), is synthesized via acid-catalyzed cyclization of glycerol derivatives with ketones. This precursor exhibits a molecular weight of 118.13 g/mol and serves as the alcohol substrate for subsequent oxidation .
Moffatt-Type Oxidation
In the pivotal step, (2-methyl-1,3-dioxolan-2-yl)methanol undergoes oxidation using dicyclohexylcarbodiimide (DCC) and dimethyl sulfoxide (DMSO) in diethyl ether under inert atmosphere. This Moffatt-type reaction converts the primary alcohol to the corresponding aldehyde with a yield of 70%. A second-stage treatment with pyridinium trifluoroacetate ensures complete conversion and purification .
Table 2: Optimal Reaction Conditions
Parameter | Condition |
---|---|
Temperature | 20°C (Stage 1); 0–20°C (Stage 2) |
Duration | 0.25 hours (Stage 1); 2.25 hours (Stage 2) |
Catalysts | DCC, DMSO, pyridinium trifluoroacetate |
Solvent | Diethyl ether |
Alternative methods, such as m-CPBA-mediated epoxidation of 4H-1,3-dioxins, have been explored for related dioxolane carbaldehydes but remain less efficient for the 2-methyl variant .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The aldehyde group in 2-methyl-1,3-dioxolane-2-carbaldehyde participates in condensation reactions to form Schiff bases, which are pivotal in synthesizing antiviral and antifungal agents. For example, its incorporation into imine scaffolds has shown promise in inhibiting protease enzymes.
Polymer Chemistry
In industrial settings, this compound aids in producing polyoxymethylene (POM) copolymers. By reacting with ethylene glycol during solid-state polycondensation, it introduces stabilizing acetal linkages, enhancing polymer thermal stability .
Asymmetric Catalysis
Chiral derivatives of 2-methyl-1,3-dioxolane-2-carbaldehyde serve as ligands in transition-metal catalysis. Their rigid dioxolane backbone facilitates enantioselective transformations, such as the Sharpless epoxidation .
Future Directions and Research Gaps
While existing methodologies achieve moderate yields, opportunities exist for optimizing catalytic systems (e.g., enzymatic oxidation) and solvent-free protocols. Additionally, comprehensive toxicological studies are needed to establish occupational exposure limits. Recent patents highlight interest in scaling production via continuous-flow reactors, which could address current batch-related inefficiencies .
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